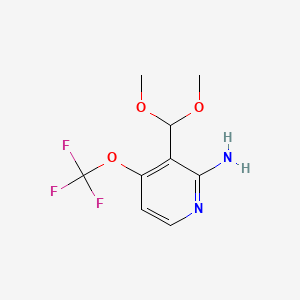![molecular formula C16H24O10 B15127566 6-Hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B15127566.png)
6-Hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Loganic acid is a naturally occurring iridoid glycoside, commonly found in various plant species such as Gentiana lutea and Cornus mas. It plays a crucial role as an intermediate in the biosynthesis of secoiridoids, which are compounds known for their significant pharmaceutical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Loganic acid is synthesized from 7-deoxyloganic acid through the action of the enzyme 7-deoxyloganic acid hydroxylase. This enzyme catalyzes the hydroxylation of 7-deoxyloganic acid, converting it into loganic acid .
Industrial Production Methods: Industrial production of loganic acid often involves the extraction from plant sources such as Gentiana lutea and Cornus mas. The extraction process typically includes steps like solvent extraction, purification, and crystallization to obtain loganic acid in its pure form .
Types of Reactions:
Oxidation: Loganic acid can undergo oxidation reactions, where it is converted into various oxidized derivatives.
Reduction: It can also be reduced to form different reduced products.
Substitution: Loganic acid can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various catalysts and solvents are employed depending on the specific substitution reaction.
Major Products:
Oxidation: Oxidized derivatives of loganic acid.
Reduction: Reduced forms of loganic acid.
Substitution: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Loganic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.
Biology: Studies have shown its role in plant metabolism and defense mechanisms.
Medicine: Loganic acid exhibits osteoprotective effects, making it a potential therapeutic candidate for osteoporosis. .
Industry: It is used in the production of bitter liqueurs and tonics due to its bitter taste.
Wirkmechanismus
Loganic acid exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It enhances the activity of antioxidant enzymes such as catalase and glutathione peroxidase, reducing oxidative stress in cells.
Anti-inflammatory Effects: Loganic acid inhibits the TLR4/NF-κB signaling pathway, reducing inflammation. .
Bone Health: It promotes osteoblastic differentiation and inhibits osteoclastic differentiation, contributing to bone health.
Vergleich Mit ähnlichen Verbindungen
Loganic acid is often compared with other iridoid glycosides such as loganin, secologanin, and oleoside-11-methyl ester:
Loganin: Similar to loganic acid, loganin is an iridoid glycoside but differs in its methylation pattern.
Secologanin: This compound is a downstream product in the biosynthesis pathway of loganic acid and has distinct biological activities.
Oleoside-11-methyl ester: Another related compound with unique properties and applications.
Loganic acid stands out due to its diverse biological activities and its role as a key intermediate in the biosynthesis of various bioactive compounds.
Eigenschaften
IUPAC Name |
6-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O10/c1-5-8(18)2-6-7(14(22)23)4-24-15(10(5)6)26-16-13(21)12(20)11(19)9(3-17)25-16/h4-6,8-13,15-21H,2-3H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNGEAWILNVFFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![rac-(1R,2S)-2-{3H-imidazo[4,5-b]pyridin-2-yl}cyclopropane-1-carboxylic acid, cis](/img/structure/B15127483.png)
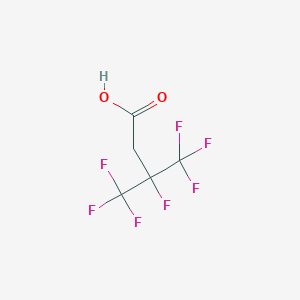
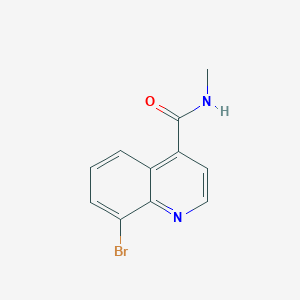
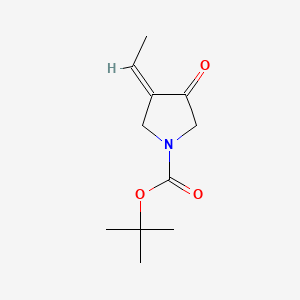
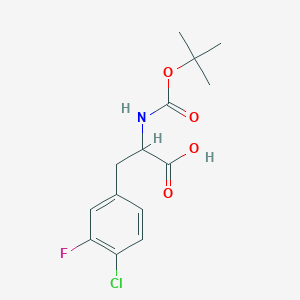
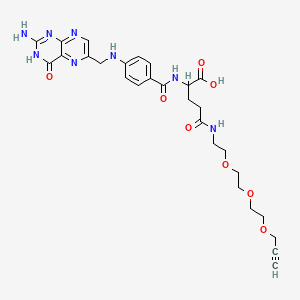
![1-[1-[(10,16-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]propan-2-yl]-3-phenylurea](/img/structure/B15127532.png)
![5-[(2,4-Diaminopyrimidin-5-yl)methyl]benzene-1,2,3-triol](/img/structure/B15127534.png)

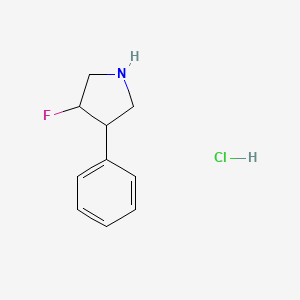

![(Hexahydrocyclopenta[b]pyrrol-3a(1H)-yl)methanol](/img/structure/B15127561.png)
![[9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] 2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid](/img/structure/B15127563.png)
